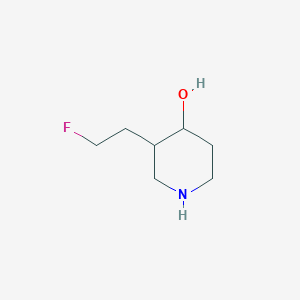

3-(2-Fluoroethyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoroethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c8-3-1-6-5-9-4-2-7(6)10/h6-7,9-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJJAQCPEJMKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 2 Fluoroethyl Piperidin 4 Ol and Its Analogues

Formation of the Piperidine (B6355638) Ring

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. Its synthesis has been the subject of extensive research, leading to a variety of robust methods. These can be generally classified into strategies involving cyclization of acyclic precursors, annulation reactions, and the reduction of aromatic pyridine (B92270) precursors.

Intramolecular Cyclization Methodologies

Intramolecular cyclization involves the formation of the piperidine ring from a single linear molecule containing all the necessary atoms. This approach offers excellent control over stereochemistry by leveraging substrate-controlled cyclization precursors.

One prominent method is the radical-mediated amine cyclization . For instance, linear amino-aldehydes can undergo intramolecular cyclization catalyzed by a cobalt(II) complex to produce various piperidines in good yields nih.gov. Another significant strategy is the Prins cyclization , which can be used to generate cis-3,4-disubstituted piperidines with high diastereoselectivity. This reaction proceeds through a mechanism with significant carbocationic character, where aldehydes are cyclized under acidic conditions (e.g., concentrated HCl) nih.gov. Similarly, carbonyl ene cyclizations of unsaturated aldehydes, often catalyzed by Lewis acids like methylaluminum dichloride (MeAlCl₂), can afford trans-piperidines, demonstrating how the choice of catalyst and conditions can direct the stereochemical outcome nih.gov.

A further approach involves the intramolecular nucleophilic substitution/cyclization of precursors derived from the reduction of imide ions, which is applicable to the synthesis of both piperidines and pyrrolidines nih.gov. These methods highlight the versatility of intramolecular cyclizations in constructing the piperidine core from carefully designed acyclic starting materials.

Metal-Catalyzed Annulation Approaches

Annulation reactions construct the piperidine ring by combining two or more fragments in a cycloaddition process, often mediated by a transition metal catalyst. These methods are valued for their efficiency in rapidly building molecular complexity.

A notable example is the [5+1] annulation , which combines a five-atom chain with a one-atom component. A hydrogen borrowing [5+1] annulation method utilizing an iridium(III) catalyst has been reported for the stereoselective synthesis of substituted piperidines. The mechanism involves a sequence of hydroxyl oxidation, amination, and imine reduction, forming two new C-N bonds in the process nih.gov.

Palladium-catalyzed annulation strategies have also proven effective. One such approach involves the reaction of readily available starting materials like 2-tetralones, which undergo a Pd-catalyzed allylation followed by a condensation sequence to yield densely functionalized, fused piperidines whiterose.ac.uk. This method provides compounds with orthogonal functionality that can be further derivatized whiterose.ac.uk. Similarly, palladium catalysis can be employed in the modular synthesis of piperazines and related heterocycles through the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, proceeding under mild conditions with high yields and stereochemical control acs.org. These metal-catalyzed strategies offer powerful and flexible routes to a wide array of substituted piperidine structures.

Hydrogenation of Pyridine Derivatives

The hydrogenation of substituted pyridines is one of the most direct and widely used methods for synthesizing piperidines nih.gov. This approach is attractive due to the commercial availability of a vast range of pyridine precursors. The reaction typically requires transition metal catalysts and can be performed under either homogeneous or heterogeneous conditions.

Various metals, including rhodium, ruthenium, iridium, and palladium, have been shown to be effective catalysts for this transformation. For instance, rhodium(I) complexes have been used in a dearomatization/hydrogenation process to access all-cis-(multi)fluorinated piperidines from corresponding fluoropyridines nih.gov. While effective, this rhodium-catalyzed method can be sensitive to moisture and incompatible with certain functional groups like hydroxyls and esters. To overcome these limitations, palladium-catalyzed hydrogenation has been developed as a more robust alternative, proving effective in the presence of air and moisture and tolerating a broader range of functional groups nih.gov.

The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity, particularly when sensitive functional groups are present.

| Catalyst System | Substrate | Key Features | Reference |

| Rhodium(I) complex / Pinacol borane | Fluoropyridines | Highly diastereoselective for all-cis products; sensitive to moisture. | nih.gov |

| Palladium on Carbon (Pd/C) | Fluoropyridines | Robust; tolerant of air and moisture; compatible with hydroxyl and ester groups. | nih.gov |

| Iridium(III) complex | Pyridinium (B92312) salts | Enables ionic hydrogenation; tolerates reducible groups like nitro and bromo. | nih.gov |

| Ruthenium-based catalysts | Pyridine | High conversion and selectivity under certain conditions. | organic-chemistry.org |

This approach is highly relevant to the synthesis of 3-(2-fluoroethyl)piperidin-4-ol, as a suitably substituted pyridine, such as 3-(2-fluoroethyl)-4-hydroxypyridine, could potentially be hydrogenated to directly afford the target compound.

Installation of the Fluoroethyl Moiety

The introduction of the fluoroethyl group is a critical step that can be performed either before or after the formation of the piperidine ring. The choice of strategy depends on the availability of starting materials and the compatibility of the fluorination or alkylation conditions with other functional groups in the molecule.

Direct Fluorination Techniques

Direct fluorination of a pre-formed piperidine ring at a C-H bond is exceptionally challenging and rarely employed due to issues with selectivity and harsh reaction conditions. A more practical approach that can be considered "direct" is the conversion of a pre-existing functional group, most commonly a hydroxyl group, into a fluorine atom.

This strategy, known as deoxofluorination, would be a viable pathway for synthesizing this compound from a precursor such as 3-(2-hydroxyethyl)piperidin-4-ol. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. The reaction involves the nucleophilic substitution of the hydroxyl group with fluoride (B91410). This method is advantageous as it can often be performed late in the synthetic sequence on a fully assembled piperidine core, provided the other functional groups (like the 4-hydroxyl and the piperidine nitrogen) are suitably protected.

Alkylation with Fluoroethylating Agents

A more common and versatile strategy for installing the fluoroethyl group is through alkylation, where a carbon-carbon bond is formed between the piperidine scaffold and a fluoroethylating agent. This can be achieved by making either the piperidine ring or the fluoroethyl group the nucleophile or electrophile.

A plausible and powerful approach involves the C3-alkylation of a 4-piperidone derivative. In this method, an N-protected 4-piperidone can be deprotonated to form an enolate, which then acts as a nucleophile. This enolate can react with an electrophilic fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, to install the desired side chain at the C3 position. Subsequent stereoselective reduction of the ketone at the C4 position would then yield the target this compound acs.orgnih.gov. This strategy offers good control over the placement of the substituent.

Alternatively, the synthesis can proceed via the generation of an enamide anion from a Δ²-piperideine intermediate. The enamide anion, formed by treating the piperideine with a strong base like lithium diisopropylamide (LDA), can be regioselectively alkylated at the C3 position with a suitable fluoroethyl halide odu.edu. Subsequent reduction of the resulting 3-alkyl-Δ²-piperideine intermediate would furnish the final product. This method provides a direct route to 3-substituted piperidines from the piperidine core itself odu.edu.

These alkylation strategies represent robust and well-established methods for carbon-carbon bond formation, making them highly suitable for the synthesis of the target compound and its analogues.

Prins Fluorination Cyclizations for Fluoropiperidines

The Prins reaction, a well-established method for the formation of tetrahydropyrans, has been adapted to synthesize fluorinated piperidines through aza-Prins fluorination cyclizations. nih.govbeilstein-journals.org This methodology utilizes boron trifluoride etherate (BF₃·OEt₂) not only as a Lewis acid to catalyze the cyclization but also as a source of fluoride ions to quench the intermediate carbocation. nih.gov

The reaction typically involves the cyclization of an N-tosyl-homoallylic amine with an aldehyde in the presence of a stoichiometric amount of BF₃·OEt₂. nih.gov The use of BF₃·OEt₂ as both catalyst and nucleophile provides a direct route to 4-fluoropiperidines. nih.gov Research has shown that these reactions can be accelerated using microwave irradiation, significantly reducing reaction times. nih.gov While this method provides good yields of the desired fluoropiperidines, it generally exhibits moderate diastereoselectivity. nih.gov

| Reactants | Catalyst/Fluoride Source | Key Features | Diastereoselectivity | Reference |

|---|---|---|---|---|

| N-Tosyl-homoallylic amine, Aldehyde | BF₃·OEt₂ | Direct fluorination; Microwave acceleration possible | Moderate | nih.gov |

Stereocontrol in Synthesis

Achieving stereocontrol is a critical aspect of synthesizing biologically active molecules like this compound. Both enantioselective and diastereoselective strategies are employed to control the spatial arrangement of substituents on the piperidine ring.

Enantioselective synthesis of piperidine derivatives can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. One notable approach involves the use of biocatalysts for the asymmetric reduction of a prochiral ketone. For instance, (S)-1-Boc-3-hydroxypiperidine, a valuable chiral intermediate, can be synthesized from N-1-Boc-3-piperidone using Baker's yeast, ketoreductase enzymes, or other microbial cells. This enzymatic reduction offers high enantioselectivity and provides an environmentally friendly alternative to traditional chemical resolutions which are often limited to a maximum theoretical yield of 50%.

Another powerful strategy involves the asymmetric hydrogenation of pyridinium salts catalyzed by transition metal complexes with chiral ligands. nih.gov This method allows for the stereoselective synthesis of substituted piperidines. nih.gov For example, the asymmetric synthesis of a 3-fluoro-4-aminopiperidine derivative has been achieved via the hydrogenation of a corresponding fluoro-enamide substrate derived from 3-fluoro-4-aminopyridine. scientificupdate.com

Diastereoselective control in the synthesis of 3,4-disubstituted piperidines can be achieved through various cyclization and reduction strategies. For instance, the diastereoselective synthesis of 4-hydroxypiperidin-2-ones can be accomplished via a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. nih.gov

Furthermore, the hydrogenation of substituted pyridines often leads to the formation of cis-disubstituted piperidines with high diastereoselectivity. nih.gov This approach has been utilized in the synthesis of all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines. nih.govnih.gov The resulting cis-isomers can sometimes be epimerized to the corresponding trans-isomers under basic conditions.

A straightforward and highly diastereoselective synthesis of cis-4-hydroxypiperidines bearing a quaternary stereocenter at the C4 position has been achieved through an aza-Prins cyclization. rsc.org This method expands the scope of the aza-Prins reaction by utilizing gem-disubstituted homoallylic amines and ketoaldehydes as reaction partners. rsc.org

| Method | Key Intermediate/Reactant | Product Stereochemistry | Reference |

|---|---|---|---|

| Cu(I)-catalyzed reductive aldol cyclization | α,β-Unsaturated amide and ketone | Diastereoselective 4-hydroxypiperidin-2-ones | nih.gov |

| Hydrogenation of fluoropyridines | Fluoropyridine | all-cis-(Multi)fluorinated piperidines | nih.govnih.gov |

| Aza-Prins cyclization | gem-Disubstituted homoallylic amine and ketoaldehyde | cis-4-Hydroxypiperidines | rsc.org |

Precursor and Intermediate Chemistry in the Synthesis of this compound

The synthesis of this compound relies on the strategic use of key precursors and the efficient transformation of piperidine intermediates.

While a direct synthesis of this compound from α-fluoro-β-ketoesters is not explicitly detailed in the reviewed literature, these compounds are valuable precursors for introducing fluorine at the α-position to a carbonyl group. The synthesis of 2,2-difluoro-1,3-ketoester derivatives can be achieved through the direct fluorination of 1,3-ketoesters with fluorine gas in the presence of quinuclidine. beilstein-journals.org The monofluorination of 1,3-diketones is rapid, while the subsequent second fluorination can take several days when using electrophilic fluorinating agents like Selectfluor. beilstein-journals.org A plausible synthetic route could involve the elaboration of an α-fluoro-β-ketoester to an appropriate intermediate that can then be cyclized to form the desired 3-substituted piperidin-4-ol ring system.

A common strategy for the synthesis of this compound involves the functionalization of a pre-existing piperidine ring. The 4-hydroxypiperidine scaffold is a crucial intermediate for this purpose. A common laboratory-scale synthesis of N-Boc-4-hydroxypiperidine starts from 4-piperidone hydrochloride hydrate, which is first neutralized and then reduced with sodium borohydride to give 4-hydroxypiperidine. google.com The nitrogen is then protected with a Boc group using di-tert-butyl dicarbonate. google.com

The introduction of the 2-fluoroethyl group at the 3-position of the piperidine ring can be achieved through various C-C bond-forming reactions. While specific methods for the direct introduction of a 2-fluoroethyl group at the 3-position were not found, a general approach could involve the generation of an enolate from a protected 4-piperidone intermediate, followed by reaction with a suitable 2-fluoroethyl electrophile. Subsequent reduction of the ketone at the 4-position would then yield the desired this compound.

Radiosynthesis Considerations for Fluoroethylated Scaffolds

The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) into molecules for Positron Emission Tomography (PET) imaging is a specialized field known as radiosynthesis. For fluoroethylated scaffolds such as this compound, the primary challenge is the short half-life of ¹⁸F, which is approximately 109.8 minutes. researchgate.nettandfonline.comnih.gov This characteristic demands that the radiolabeling procedures be rapid, highly efficient, and suitable for automation to minimize radiation exposure to personnel and ensure consistent production. researchgate.nettandfonline.com

The development of ¹⁸F-labeled radiotracers is significantly influenced by the need for simple and efficient labeling procedures. acs.org The final step of the synthesis, where the ¹⁸F atom is introduced into the target molecule, is the most critical. This reaction must provide a high radiochemical yield (RCY) in a short amount of time. acs.org

Direct Nucleophilic Fluorination

A predominant strategy for introducing ¹⁸F into aliphatic structures like the fluoroethyl side chain is through a direct nucleophilic substitution reaction (Sₙ2). nih.gov This process begins with the production of [¹⁸F]fluoride, typically via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water. acs.orgnih.gov The resulting aqueous [¹⁸F]fluoride is then activated. This involves removing the water, often by azeotropic distillation with acetonitrile, and adding a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in conjunction with a base like potassium carbonate. uchicago.edu

The activated, anhydrous [¹⁸F]fluoride is a potent nucleophile that can displace a suitable leaving group from a precursor molecule. nih.gov For a scaffold like this compound, an appropriate precursor would be a molecule where the terminal ethyl position is functionalized with a good leaving group, such as a tosylate (-OTs), mesylate (-OMs), or nosylate (-ONs). The choice of leaving group is a critical aspect of the synthetic design, as it influences reactivity and the stability of the precursor under the basic reaction conditions. nih.gov The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate a rapid substitution. acs.orgnih.gov

Prosthetic Group Labeling

An alternative to direct fluorination is the use of a prosthetic group, which is a small molecule that is first radiolabeled with ¹⁸F and then conjugated to the target scaffold. acs.orgacs.org This indirect method is particularly useful when the target molecule contains functional groups that are incompatible with the conditions of direct fluorination. acs.org

For fluoroethylation, a common prosthetic group is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos). rsc.orgrug.nl This reagent can be synthesized and then used to alkylate a nucleophilic site on the piperidine precursor. rsc.org For instance, the piperidine nitrogen could be alkylated with [¹⁸F]FETos to introduce the ¹⁸F-fluoroethyl moiety. However, this would require a different synthetic design compared to direct fluorination of a 3-(2-tosyloxyethyl) precursor. The synthesis of prosthetic groups like [¹⁸F]FETos itself must be optimized for speed and efficiency, though volatile radioactive side-products can sometimes be an issue. rug.nlnih.gov

Challenges Specific to this compound

The specific structure of this compound presents several challenges that must be addressed during radiosynthesis:

Protecting Groups: The piperidine nitrogen and the hydroxyl group at the C4 position are both nucleophilic and could react with the electrophilic precursor during direct fluorination or with a prosthetic group. To prevent unwanted side reactions, these functional groups are typically protected. The piperidine nitrogen is often protected with a Boc (tert-butyloxycarbonyl) group, which is stable under the fluorination conditions but can be removed rapidly under acidic conditions post-labeling. The choice of protecting groups is crucial, as their removal must also be fast and high-yielding. acs.orgnih.gov

Reaction Optimization: Key parameters such as reaction time, temperature, and precursor concentration must be carefully optimized to maximize the radiochemical yield while minimizing the formation of byproducts. nih.gov For example, higher temperatures can increase reaction rates but may also promote elimination side reactions, especially with more reactive leaving groups. nih.gov

Purification: After the radiolabeling reaction, the desired ¹⁸F-labeled product must be purified from unreacted [¹⁸F]fluoride, the precursor molecule, and any chemical or radiochemical impurities. nih.gov High-Performance Liquid Chromatography (HPLC) is the standard method for this purification, providing a product with high radiochemical and chemical purity. researchgate.netnih.gov

The table below summarizes the key considerations for the radiosynthesis of fluoroethylated scaffolds.

| Parameter | Description | Key Considerations & Relevance to Fluoroethylated Piperidines |

| Radionuclide | Fluorine-18 (¹⁸F) | Short half-life (~110 min) necessitates rapid synthesis; low positron energy allows for high-resolution PET images. nih.govfrontiersin.org |

| Labeling Strategy | Direct Nucleophilic Substitution (Sₙ2) | A precursor with a good leaving group (e.g., tosylate) on the ethyl side chain is reacted with activated [¹⁸F]fluoride. nih.gov |

| Alternative Strategy | Prosthetic Group Labeling | A pre-labeled agent like [¹⁸F]fluoroethyl tosylate is conjugated to the piperidine scaffold. rsc.orgrug.nl |

| Precursor Design | The molecule to be radiolabeled. | Must be stable and contain a suitable leaving group. For direct labeling, this would be a 3-(2-tosyloxyethyl)piperidine derivative. |

| Protecting Groups | Temporary chemical modifications. | Essential for the piperidine nitrogen (e.g., Boc group) and potentially the C4-hydroxyl to prevent side reactions. acs.orgnih.gov |

| Reaction Conditions | Temperature, solvent, time. | Typically 80-120 °C in polar aprotic solvents (DMSO, DMF) for 5-15 minutes to ensure high yield and speed. nih.govresearchgate.net |

| Purification | Isolation of the final product. | Semi-preparative HPLC is standard for achieving high radiochemical purity required for in vivo use. nih.gov |

| Automation | Use of automated synthesis modules. | Crucial for ensuring reproducibility, minimizing radiation dose to operators, and facilitating clinical production. researchgate.nettandfonline.com |

Successful radiosynthesis of compounds like this compound requires a carefully optimized balance of precursor design, reaction conditions, and purification methods to achieve a high-quality radiotracer suitable for PET imaging within the time constraints imposed by the half-life of fluorine-18.

Chemical Reactivity and Derivatization of 3 2 Fluoroethyl Piperidin 4 Ol

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, while N-acylation introduces an acyl group.

N-Alkylation is commonly achieved by reacting the piperidine with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the secondary amine, increasing its nucleophilicity to facilitate the attack on the electrophilic alkyl halide. To prevent over-alkylation, which can result in the formation of a quaternary ammonium (B1175870) salt, the reaction conditions, such as the stoichiometry of the reagents, must be carefully controlled.

Another powerful method for N-alkylation is reductive amination . This involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated piperidine. This method is particularly useful for introducing more complex substituents.

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are typically rapid and efficient, yielding stable amide products.

The versatility of these reactions is demonstrated by the synthesis of various derivatives where different substituents have been introduced at the piperidine nitrogen.

| N1-Substituent | Resulting Compound Name | Reference |

|---|---|---|

| 1-(3-Chloropyrazin-2-yl) | 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | beilstein-journals.org |

| 1-(5-Aminopyridin-2-yl) | 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | beilstein-journals.org |

| 1-(4-Aminophenyl) | 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol | beilstein-journals.org |

| 1-(2-Aminoethyl) | 1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol | beilstein-journals.org |

Formation of Nitrogen-Containing Heterocycles

The piperidine nitrogen can participate in intramolecular reactions to form fused or bridged bicyclic systems. nih.gov This typically requires the prior installation of a reactive functional group elsewhere on the molecule that can act as an electrophile. For instance, if a suitable leaving group is present on a carbon chain attached to the C3 or C4 position, an intramolecular N-alkylation could lead to the formation of a new ring fused to the piperidine core.

One general strategy involves the reaction of the piperidine with a bifunctional electrophile. For example, reaction with a compound containing both an alkyl halide and another reactive group could lead to an initial N-alkylation, followed by a subsequent intramolecular cyclization involving one of the other positions on the piperidine ring, potentially after functionalization of the C4-hydroxyl group. Such intramolecular cyclizations are a key strategy in the synthesis of complex alkaloids and other biologically active molecules containing piperidine scaffolds. nih.govnih.gov

Transformations of the Hydroxyl Group at Position 4

The secondary hydroxyl group at the C-4 position is another key site for chemical modification, allowing for a range of transformations that can further diversify the molecular structure.

Oxidation Reactions of Secondary Alcohols

The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 3-(2-fluoroethyl)piperidin-4-one. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of oxidizing agents. The resulting piperidinone is a valuable intermediate for further functionalization, such as reactions involving the carbonyl group.

The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. For N-acylated piperidinols, methods such as using phenylselenyl chloride (PhSeCl) followed by hydrogen peroxide (H₂O₂), or employing reagents like 2-iodoxybenzoic acid (IBX), are effective. beilstein-journals.org For piperidines with an unprotected nitrogen, milder conditions are often preferred to avoid side reactions.

| Oxidizing Agent/Method | Common Name/Abbreviation | Notes |

|---|---|---|

| Pyridinium (B92312) chlorochromate | PCC | Typically used in dichloromethane (B109758) (DCM). |

| Pyridinium dichromate | PDC | Can be used in various solvents like DCM or DMF. |

| Dimethyl sulfoxide, oxalyl chloride, triethylamine | Swern Oxidation | Requires low temperatures (e.g., -78 °C). |

| Dess-Martin periodinane | DMP | A mild oxidant, often used at room temperature. |

Nucleophilic Substitution and Elimination Reactions

The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate, mesylate, or halide. This "activation" of the hydroxyl group facilitates nucleophilic substitution reactions, where a wide variety of nucleophiles can be introduced at the C-4 position. This two-step sequence allows for the synthesis of 4-substituted piperidines with diverse functionalities.

A potential side reaction during nucleophilic substitution is an elimination reaction (dehydration) , particularly under acidic or strongly basic conditions at elevated temperatures. This would lead to the formation of a double bond within the piperidine ring, yielding a 3-(2-fluoroethyl)-1,2,3,6-tetrahydropyridine derivative. The competition between substitution and elimination depends on the reaction conditions, the nature of the leaving group, and the nucleophile used.

Esterification and Etherification

Esterification of the C-4 hydroxyl group is a straightforward transformation, typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid. When using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often employed to facilitate the reaction. This introduces an ester linkage, which can be useful for modifying the molecule's physicochemical properties.

Etherification involves the formation of an ether linkage at the C-4 position. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. Another effective method is the Mitsunobu reaction, which allows for the formation of ethers under milder, neutral conditions by reacting the alcohol with another alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate.

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Esterification | Acyl chloride or Carboxylic acid (+ coupling agent) | Ester |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide | Ether |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD (or similar) | Ether |

Reactivity of the Fluoroethyl Side Chain

The 2-fluoroethyl group (-CH₂CH₂F) is characterized by the presence of a strong carbon-fluorine (C-F) bond. This bond is the strongest single bond to carbon, which renders fluoroalkanes less reactive than their chloro-, bromo-, and iodo-alkane counterparts in many standard organic reactions. The high electronegativity of the fluorine atom also polarizes the C-F bond, yet its strength is the dominant factor in its reactivity.

Direct chemical modification of the fluorine atom in a primary fluoroalkane like the 2-fluoroethyl group is challenging due to the inertness of the C-F bond. Fluoride (B91410) is a poor leaving group in both nucleophilic substitution (SN2) and elimination (E2) reactions.

Nucleophilic Substitution:

Intermolecular nucleophilic substitution of the fluorine atom in this compound by common nucleophiles is generally not a feasible reaction pathway under standard conditions. The high bond dissociation energy of the C-F bond makes it resistant to cleavage. However, intramolecular nucleophilic substitution can be more favorable, particularly when it leads to the formation of stable five- or six-membered rings. In the context of this compound, the piperidine nitrogen or the hydroxyl oxygen could potentially act as internal nucleophiles. Such a reaction would lead to the formation of a fused or spirocyclic system, though specific examples for this exact molecule are not readily found in the literature. Studies on similar compounds have shown that intramolecular SN2 reactions of alkyl fluorides with oxygen and nitrogen nucleophiles can occur, with the reaction being influenced by the ring size to be formed and the conformational rigidity of the precursor cas.cn.

Elimination Reactions:

Elimination of hydrogen fluoride (HF) from the 2-fluoroethyl group to form a vinyl group is also a possible, though often difficult, reaction. The high strength of the C-F bond makes fluoride a poor leaving group for E2 reactions. However, the strong electron-withdrawing nature of the fluorine atom increases the acidity of the protons on the adjacent carbon (the α-carbon). This can facilitate an E1cb (Elimination, Unimolecular, conjugate Base) mechanism under strong basic conditions. In this pathway, a carbanion is first formed by deprotonation, followed by the expulsion of the fluoride ion. The formation of volatile side-products like vinyl fluoride has been observed during the synthesis of 2-[¹⁸F]fluoroethyl tosylate under basic conditions at elevated temperatures, suggesting that elimination can compete with substitution nih.gov.

While direct displacement of the fluorine is difficult, the reactivity of the fluoroethyl group can be enhanced by converting the terminal hydroxyl group of a precursor into a better leaving group, such as a tosylate. For instance, 2-fluoroethyl tosylate is a commonly used reagent for the fluoroethylation of various nucleophiles, including phenols, thiophenols, and amides rsc.orgresearchgate.net. This indicates that while the C-F bond remains intact, reactions can readily occur at the other end of the ethyl chain if a suitable leaving group is present.

The ethyl linkage and the terminal carbon of the fluoroethyl side chain are generally unreactive towards many chemical transformations due to the presence of strong C-C and C-H bonds. However, certain reactions could potentially be explored.

Oxidation:

Oxidation of the fluoroethyl side chain is a challenging transformation. Strong oxidizing agents would likely react with the more susceptible secondary alcohol and secondary amine functionalities of the piperidine ring first. Selective oxidation of the terminal carbon of the fluoroethyl group to a carboxylic acid (to form a fluoroacetic acid derivative) would require highly specific reagents and conditions that are not commonly reported for this type of substrate.

Reduction:

Reduction of the C-F bond to a C-H bond is a difficult process and typically requires harsh conditions, such as the use of reducing metals or catalytic hydrogenation under specific conditions, which might also affect other functional groups in the molecule. The stability of the C-F bond is highlighted by the successful catalytic hydrogenation of fluoropyridines to fluoropiperidines, where the C-F bond remains intact nih.gov.

Advanced Spectroscopic Characterization and Conformational Analysis of 3 2 Fluoroethyl Piperidin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-(2-fluoroethyl)piperidin-4-ol. By examining the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural verification of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals would include those for the protons on the piperidine (B6355638) ring, the fluoroethyl side chain, and the hydroxyl group. The chemical shifts and splitting patterns of these signals provide initial clues about their relative positions.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the identification of the piperidine ring carbons, the fluoroethyl group carbons, and any other carbon atoms present. The use of dual {¹H,¹⁹F} decoupling techniques can significantly simplify the spectra of fluorinated compounds, leading to sharper signals and easier interpretation. jeol.comjeolusa.com

¹⁹F NMR: As fluorine is increasingly incorporated into pharmaceutical compounds, ¹⁹F NMR has become an invaluable tool. jeolusa.comnih.gov It is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom in the fluoroethyl group, and its coupling to adjacent protons would provide further structural confirmation. The large chemical shift range of ¹⁹F NMR makes it a powerful probe for studying molecular structure and interactions. jeolusa.com

A hypothetical data table for the NMR characterization of a related compound, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP), is presented below to illustrate the type of data obtained from such analyses. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 7.2-7.5 | Aromatic protons |

| ¹H | 4.2 | H-2, H-6 (piperidine ring) |

| ¹H | 3.5 | -CH₂- (chloroethyl group) |

| ¹H | 2.8 | -CH₂- (chloroethyl group) |

| ¹³C | 208 | C=O (piperidine ring) |

| ¹³C | 140-127 | Aromatic carbons |

| ¹³C | 65 | C-2, C-6 (piperidine ring) |

| ¹³C | 45 | C-3, C-5 (piperidine ring) |

| ¹³C | 42 | -CH₂- (chloroethyl group) |

| ¹³C | 38 | -CH₂- (chloroethyl group) |

This table is illustrative and based on a related compound. Actual chemical shifts for this compound may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To establish the precise connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are employed. sdsu.eduscience.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu For instance, a cross-peak between two proton signals in a COSY spectrum indicates that these protons are on adjacent carbon atoms. This is crucial for tracing the proton network within the piperidine ring and the fluoroethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduepfl.ch This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure of this compound. science.gov

Analysis of Coupling Constants for Stereochemical Assignment

The magnitude of the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum provides valuable information about the dihedral angles between them, which in turn helps to determine the stereochemistry and conformation of the piperidine ring. For substituted piperidin-4-ones, the analysis of coupling constants has been used to assign a chair conformation with equatorial orientations for the substituents. niscpr.res.in For example, large diaxial coupling constants (typically around 10-12 Hz) are indicative of a trans-diaxial relationship between two protons, while smaller axial-equatorial or equatorial-equatorial couplings suggest different spatial arrangements. niscpr.res.in This analysis is critical for establishing the relative stereochemistry of the substituents at positions 3 and 4 of the piperidine ring in this compound.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for determining the absolute configuration and solution-state conformation of chiral molecules like this compound.

Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformation

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.comwikipedia.orgbruker.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a molecule by comparing the experimental spectrum to one predicted by quantum mechanical calculations. wikipedia.orgnih.gov

The process typically involves:

Experimental Measurement: Recording the VCD spectrum of the synthesized this compound in a suitable solvent.

Computational Modeling: Using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the theoretical VCD spectra for both possible enantiomers (R and S) of the molecule. wikipedia.orgschrodinger.com

Spectral Comparison: Comparing the experimental VCD spectrum with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum of one of the enantiomers allows for the unambiguous assignment of the absolute configuration. schrodinger.com

VCD is particularly advantageous as it provides detailed structural information in the solution phase, which is often more biologically relevant than the solid-state structures obtained from X-ray crystallography. wikipedia.orgbruker.com

Computational Chemistry Studies

Computational chemistry plays a vital and complementary role in the structural elucidation of this compound. nih.govnih.govijcce.ac.ir Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to:

Predict Molecular Geometries: Optimize the three-dimensional structures of different possible conformers and stereoisomers of the molecule. nih.govnih.gov

Calculate Spectroscopic Properties: Predict NMR chemical shifts and coupling constants, as well as VCD spectra, which can then be compared with experimental data to validate the proposed structures. researchgate.netnih.gov

Analyze Conformational Preferences: Determine the relative energies of different conformations to understand which shapes the molecule is most likely to adopt in solution. Studies on related fluorinated prolines have shown that fluorination can significantly influence the ring pucker. nih.govnih.gov

Investigate Intermolecular Interactions: Model how the molecule might interact with other molecules, such as solvents or biological targets. nih.gov

By integrating high-resolution spectroscopic data with advanced computational modeling, a comprehensive and detailed understanding of the structure and conformational behavior of this compound can be achieved. This knowledge is crucial for understanding its chemical properties and for guiding the design of new molecules with desired biological activities.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

The process of geometry optimization involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. These calculations can reveal the preferred pucker of the piperidine ring and the orientation of its substituents. For instance, in related piperidine systems, DFT has been used to determine the energetic favorability of chair versus boat conformations and the equatorial or axial positioning of various functional groups. chemrevlett.com

The insights from DFT extend to electronic properties, offering a window into the molecule's stability and reactivity. researchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions and charge transfer possibilities within the molecule. scispace.com

Below is a representative table of how DFT calculations might be presented for different conformers of this compound.

| Conformer | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Chair (Equatorial Fluoroethyl) | B3LYP/6-311+G(d,p) | -520.12345 | 0.00 |

| Chair (Axial Fluoroethyl) | B3LYP/6-311+G(d,p) | -520.11987 | 2.25 |

| Twist-Boat | B3LYP/6-311+G(d,p) | -520.11567 | 4.88 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Searching and Free Enthalpy Differences

Beyond simple geometry optimization of a few candidate structures, a thorough conformational analysis involves a systematic search for all possible low-energy conformations. nih.gov This process is crucial for molecules with flexible components, such as the fluoroethyl side chain and the piperidine ring in this compound. Various computational algorithms can be employed to explore the potential energy surface of the molecule, identifying all stable conformers (minima on the energy landscape). mdpi.com

Once the different conformers have been identified, their relative stabilities are assessed by calculating their free enthalpy differences (ΔG). The free enthalpy takes into account not only the electronic energy but also vibrational, rotational, and translational contributions, providing a more accurate picture of the conformational equilibrium at a given temperature. Semi-empirical methods can also be utilized to calculate the enthalpies of formation for various piperidine derivatives to identify the most energetically stable structures. researchgate.net

The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature. This information is critical for understanding which shapes the molecule is most likely to adopt in solution, which in turn influences its average spectroscopic properties and its interactions with other molecules.

A hypothetical table summarizing the results of a conformational search and free enthalpy calculations is shown below.

| Conformer | Relative Free Enthalpy (ΔG, kcal/mol) | Population at 298 K (%) |

| Chair, eq-Fluoroethyl, ax-OH | 0.00 | 75.3 |

| Chair, ax-Fluoroethyl, eq-OH | 1.25 | 12.1 |

| Chair, eq-Fluoroethyl, eq-OH | 0.85 | 10.5 |

| Twist-Boat | 4.50 | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Intramolecular Interactions and Electronic Effects

One of the most important interactions to consider is intramolecular hydrogen bonding. The hydroxyl group on the piperidine ring can act as a hydrogen bond donor, while the nitrogen atom and the fluorine atom can act as hydrogen bond acceptors. The formation of a hydrogen bond between the hydroxyl group and the nitrogen or fluorine atom can stabilize certain conformations, influencing the pucker of the piperidine ring and the orientation of the fluoroethyl side chain.

Steric hindrance, or the repulsive interaction between bulky groups, also plays a crucial role. The fluoroethyl group and the hydroxyl group will prefer to occupy positions that minimize steric clash, which typically means an equatorial orientation on the piperidine chair.

Electronic effects, such as the gauche effect, can also be significant. The presence of the electronegative fluorine atom can influence the electron distribution in the molecule, leading to preferences for specific dihedral angles. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify these electronic interactions, such as charge transfer between orbitals, which can provide a deeper understanding of the forces driving conformational preferences. researchgate.net

X-ray Crystallography for Solid-State Structure (if applicable to analogues or precursors)

While obtaining a single crystal of this compound suitable for X-ray crystallography may be challenging, the crystal structures of closely related analogues or synthetic precursors can provide invaluable experimental data to validate and complement computational findings. chemrevlett.com X-ray crystallography is a powerful technique that determines the precise arrangement of atoms in a crystalline solid, offering a definitive picture of the molecule's conformation in the solid state. iucr.org

The crystal structures of piperidin-4-one derivatives, for example, often reveal a chair conformation for the six-membered ring. chemrevlett.com Similarly, crystallographic studies on other substituted piperidines can show how different substituents influence the ring pucker and the adoption of equatorial or axial positions. iucr.org For instance, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one shows a chair conformation. iucr.org In some cases, the presence of specific functional groups can lead to different conformations, such as the half-chair observed in 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. iucr.org

By comparing the solid-state structure of an analogue with the computationally predicted low-energy conformations of this compound, researchers can gain confidence in their theoretical models. It is important to note, however, that the conformation observed in the solid state may not be the most stable conformation in solution due to packing forces in the crystal lattice. Nevertheless, X-ray data provides a crucial benchmark for understanding the fundamental structural preferences of the piperidine scaffold.

| Compound | Conformation | Key Structural Features | Reference |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Chair | - | iucr.org |

| 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione | Half-chair | - | iucr.org |

| 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol | Chair | Exocyclic N-C bond is equatorial | researchgate.net |

This table presents examples of crystallographic data for related piperidine derivatives.

Structure Property Relationships and Principles in Molecular Design

Influence of the Fluoroethyl Substituent on Molecular Properties

The introduction of a 2-fluoroethyl group at the 3-position of the piperidin-4-ol ring has a profound impact on the molecule's properties, influencing everything from its electronic character to its preferred three-dimensional shape.

Effects on Stereoelectronic Properties

The high electronegativity of the fluorine atom is a primary determinant of the stereoelectronic properties of 3-(2-Fluoroethyl)piperidin-4-ol. acs.org This strong electron-withdrawing nature creates a significant dipole moment in the C-F bond, which in turn influences the electron distribution throughout the piperidine (B6355638) ring and its substituents. acs.org

One of the most significant electronic effects is the modulation of the basicity of the piperidine nitrogen. The fluorine atom, through its inductive effect, withdraws electron density, leading to a decrease in the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. nih.govnih.gov This reduction in basicity can have important implications for a molecule's pharmacokinetic profile, affecting properties like solubility and membrane permeability. nih.govacs.org

Impact on Molecular Conformation

The piperidine ring exists predominantly in a chair conformation. wikipedia.org However, the presence and orientation of substituents can significantly influence the conformational equilibrium. The 2-fluoroethyl group at the 3-position introduces additional conformational considerations.

A critical factor governing the conformation of the fluoroethyl side chain is the gauche effect . wikipedia.org This effect describes the tendency of a molecule containing a F-C-C-X fragment (where X is an electronegative atom or group) to favor a gauche conformation, where the F and X substituents are approximately 60° apart, over an anti conformation. wikipedia.orgresearchgate.net This preference is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbital (σCH → σ*CF). wikipedia.orgresearchgate.net In the context of this compound, this effect would influence the rotational position of the fluoroethyl group relative to the piperidine ring.

Moreover, upon protonation of the piperidine nitrogen, a strong attractive electrostatic interaction, akin to a hydrogen bond, can occur between the positively charged nitrogen and the electronegative fluorine atom (N+-H···F-C). researchgate.net This interaction can further stabilize specific conformations, potentially leading to a more rigid and defined molecular shape. researchgate.net The interplay of these forces—hyperconjugation and electrostatic interactions—ultimately dictates the preferred three-dimensional structure of the molecule, which is crucial for its interaction with biological targets. nih.gov

Role of the Piperidin-4-ol Core Architecture

The piperidin-4-ol core is a well-established and highly valued scaffold in medicinal chemistry, often referred to as a "privileged scaffold". This designation stems from its ability to serve as a foundation for the development of ligands for a wide range of biological targets. nih.gov The piperidine ring itself is a common feature in many approved drugs. nih.govthieme-connect.com

The key features of the piperidin-4-ol architecture that contribute to its utility include:

A Rigid Scaffold: The six-membered ring provides a structurally stable and predictable framework, which helps to orient appended functional groups in a defined spatial arrangement. This rigidity is advantageous for optimizing binding interactions with a target protein.

A Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 4-position is a crucial functional group. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with the active sites of enzymes and receptors. This feature significantly enhances the potential for high-affinity binding.

A Site for Chemical Modification: The hydroxyl group also serves as a convenient handle for further chemical elaboration. This allows for the systematic modification of the scaffold to explore structure-activity relationships and fine-tune pharmacological properties.

The Basic Nitrogen Atom: The piperidine nitrogen is typically basic and will be protonated at physiological pH. This positive charge can be critical for forming ionic interactions with negatively charged residues in a binding pocket. nih.gov

The combination of these features makes the piperidin-4-ol core a versatile and powerful platform for the design of novel therapeutic agents. nih.gov

Stereochemical Principles Governing Reactivity and Interactions

The presence of a substituent at the 3-position of the piperidin-4-ol ring introduces a chiral center, meaning that this compound can exist as a pair of enantiomers. The stereochemistry at this position, as well as the relative stereochemistry between the 3-substituent and the 4-hydroxyl group (cis or trans), is critical in determining the molecule's biological activity. nih.gov

The three-dimensional arrangement of the fluoroethyl group and the hydroxyl group dictates how the molecule presents itself to a biological target. Enantiomers, being non-superimposable mirror images, will interact differently with a chiral environment such as a protein binding site. This often results in one enantiomer exhibiting significantly higher potency or a different pharmacological profile than the other. thieme-connect.com

The stereochemistry also influences the reactivity of the molecule. For instance, the accessibility of the piperidine nitrogen's lone pair of electrons and the hydroxyl group can be affected by the orientation of the fluoroethyl side chain. This can impact the molecule's ability to participate in chemical reactions, including metabolic transformations. acs.org Therefore, controlling the stereochemistry during the synthesis of this compound and its analogues is paramount for achieving the desired biological effect. nih.gov

Design of Analogues through Structural Modification

The this compound scaffold provides a rich platform for the design of analogues with tailored properties. nih.govnih.govmdpi.com Structural modifications can be systematically made to different parts of the molecule to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Key strategies for analogue design include:

Variation of the 3-Substituent: The fluoroethyl group can be replaced with other functionalities to probe the steric and electronic requirements of the binding site. For example, replacing the fluoroethyl group with other halogenated alkyl groups or non-halogenated groups can help to elucidate the role of the fluorine atom in binding. mdpi.com

Modification of the 4-Hydroxyl Group: While the hydroxyl group is often important for binding, it can also be modified or replaced to explore other potential interactions. For instance, it could be converted to an ether or an ester to alter the molecule's hydrogen bonding capacity and lipophilicity.

Introduction of Additional Substituents: Further substituents can be added to other positions on the piperidine ring to explore additional binding pockets or to fine-tune the molecule's physicochemical properties.

Through these and other structural modifications, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new and improved therapeutic agents. researchgate.netresearchgate.net

Advanced Applications in Organic Synthesis and Chemical Biology Research

3-(2-Fluoroethyl)piperidin-4-ol as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the distinct reactivity of its functional groups. The piperidine (B6355638) ring provides a stable and predictable three-dimensional scaffold. The hydroxyl group at the 4-position introduces polarity and a site for hydrogen bonding, while the 2-fluoroethyl group at the 3-position offers a means to modulate physicochemical properties such as lipophilicity and metabolic stability. This trifecta of features allows for its use as a precursor for a diverse array of more complex molecules.

The development of novel fluorinated heterocycles is a major focus in pharmaceutical and agrochemical research. nih.gov this compound serves as an excellent starting point for the synthesis of such compounds. The piperidine nitrogen can be functionalized through various reactions, including alkylation, acylation, and reductive amination, to introduce additional structural diversity. The hydroxyl group can be transformed into other functionalities or used as a handle for further synthetic manipulations. For instance, the piperidinol core is a key feature in a number of biologically active compounds, and the introduction of a fluoroethyl group can enhance their pharmacological profiles. nih.gov The synthesis of complex heterocyclic systems often involves multi-step sequences where the piperidine ring acts as a central scaffold upon which other rings and functional groups are constructed. nih.govyoutube.com

The development of chemical probes is essential for elucidating biological pathways and identifying new drug targets. The this compound scaffold can be readily modified to incorporate reporter groups, such as fluorescent tags or photoaffinity labels, making it a valuable tool for chemical biology research. The fluoroethyl group itself can serve as a subtle probe, as the fluorine atom can be used for ¹⁹F NMR studies to monitor the binding of the molecule to its biological target. The piperidine core is a common motif in many centrally acting drugs, and fluorescently labeled derivatives of this compound could be used to visualize their distribution and target engagement in living systems.

Contributions to Methodological Development in Organofluorine Chemistry

The synthesis and manipulation of organofluorine compounds often require specialized methodologies. The preparation of this compound itself can contribute to the development of new and improved methods for the introduction of fluorine into heterocyclic systems. The synthesis typically involves the introduction of the 2-fluoroethyl group via nucleophilic substitution, providing a testbed for new fluorinating reagents and reaction conditions. Furthermore, the subsequent transformations of this compound can drive the discovery of novel reactions that are tolerant of the fluorine substituent. The presence of the fluorine atom can influence the reactivity of the neighboring functional groups, leading to unexpected and potentially useful chemical transformations that expand the toolkit of organofluorine chemistry.

Integration into Multi-Step Chemical Synthesis Pipelines

The true value of a building block is realized in its seamless integration into complex, multi-step synthetic sequences. nih.govyoutube.com this compound is well-suited for this role due to its chemical stability and the orthogonal reactivity of its functional groups. For example, the piperidine nitrogen can be protected while the hydroxyl group is manipulated, or vice versa, allowing for a high degree of synthetic control. This modularity is crucial for the efficient construction of large and complex molecules. In a typical synthetic pipeline, this compound could be introduced early in the sequence, with its core structure being elaborated through a series of subsequent reactions to ultimately afford the desired target molecule. nih.gov

Interactive Data Table: Properties of Related Piperidine Scaffolds

This table provides a comparative overview of the calculated properties of this compound and a related, more complex piperidinol derivative. This data highlights how the addition of further substituents can significantly alter the physicochemical characteristics of the core scaffold.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |

| 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol | C6H12FNO2 | 149.16 | -0.5 |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | C27H26Cl2F3NO3 | 556.4 | 5.7 |

Data sourced from PubChem and scientific literature. nih.govnih.gov

Future Perspectives and Emerging Directions in Research

Development of Sustainable and Scalable Synthetic Routes

The growing emphasis on green chemistry is steering the development of more environmentally benign and economically viable synthetic methods. For piperidine (B6355638) derivatives, traditional multi-step syntheses often involve harsh reagents and generate significant waste. rsc.org Future research will likely focus on developing sustainable and scalable routes to 3-(2-Fluoroethyl)piperidin-4-ol.

Key areas of exploration include:

Catalytic Hydrogenation: The hydrogenation of pyridine (B92270) precursors is a common method for producing piperidines. nih.gov Research into more efficient and selective catalysts, potentially using earth-abundant metals, could reduce the environmental impact. A rhodium catalyst has shown effectiveness in synthesizing 3-substituted piperidines with partially fluorinated groups under milder conditions. nih.gov

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. news-medical.net Exploring enzymatic routes for the key bond-forming steps in the synthesis of this compound could lead to greener processes.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Adapting synthetic routes for this technology will be a key step towards industrial-scale production.

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. nih.gov Multicomponent reactions, where three or more reactants combine in a single step, represent a promising strategy for the efficient construction of the piperidine core. nih.gov

A recent development in piperidine synthesis involves a two-stage process that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis. news-medical.net This modular approach simplifies the construction of complex piperidines and avoids the need for expensive and toxic heavy metal catalysts like palladium. news-medical.net

Exploration of Novel Chemical Transformations

The functional groups present in this compound—a secondary amine, a secondary alcohol, and a fluoroethyl group—provide multiple handles for further chemical modification. vulcanchem.com Future research will undoubtedly explore novel transformations of this scaffold to generate a diverse library of derivatives with unique properties.

Potential areas of investigation include:

Derivatization of the Piperidine Nitrogen: The secondary amine can be readily functionalized through N-alkylation, N-arylation, acylation, and sulfonylation to introduce a wide range of substituents. These modifications can significantly impact the compound's pharmacological profile. vulcanchem.com

Modification of the Hydroxyl Group: The hydroxyl group can be converted to ethers, esters, or other functional groups to modulate polarity and hydrogen bonding capacity.

Transformations involving the Fluoroethyl Group: The fluorine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. Research may focus on reactions that leverage the unique reactivity of the C-F bond or introduce additional fluorine atoms.

Ring-Opening and Ring-Expansion Reactions: Exploring reactions that alter the piperidine ring itself could lead to novel heterocyclic scaffolds with interesting three-dimensional structures.

Refinement of Computational Models for Predictive Design

Computational chemistry plays an increasingly vital role in modern drug discovery. For this compound and its derivatives, computational models can accelerate the design-synthesis-testing cycle.

Future efforts in this area will likely concentrate on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the potency of new, unsynthesized derivatives. nih.govnih.gov The development of robust and predictive QSAR models for various biological targets will be crucial.

Molecular Docking and Dynamics Simulations: These techniques can provide insights into how this compound derivatives bind to their biological targets at the atomic level. nih.govresearchgate.net This information can guide the design of more potent and selective inhibitors.

ADMET Prediction: In silico models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds are essential for identifying candidates with favorable pharmacokinetic profiles. nih.gov Refining these models for fluorinated piperidines will be an important research direction.

Recent studies have demonstrated the use of 3D and 2D autocorrelation descriptors, selected by genetic algorithms, to build multiple linear regression models for predicting the activity of piperidine derivatives. nih.gov Furthermore, molecular electrostatic potential (MEP) analysis is a useful tool for studying physicochemical properties and predicting reactivity. researchgate.net

Strategic Utility in Advanced Chemical Synthesis

The unique structural and electronic properties of this compound make it a valuable building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Future applications in advanced synthesis may include:

As a Chiral Scaffold: The stereocenters in this compound can be used to control the stereochemistry of subsequent reactions, making it a useful chiral starting material.

In the Synthesis of Bioactive Compounds: The piperidine ring is a common motif in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. nih.govresearchgate.net this compound could serve as a key intermediate in the synthesis of novel therapeutics in these areas. For instance, piperidine derivatives have been investigated as inhibitors of enzymes like stearoyl-CoA desaturase (SCD), which is implicated in metabolic disorders.

In the Development of Chemical Probes: Labeled derivatives of this compound could be synthesized and used as chemical probes to study biological processes and identify new drug targets.

The development of modular strategies for piperidine synthesis, as recently reported, will further enhance the utility of this scaffold in constructing complex molecules for various applications, including neurokinin receptor antagonists, anticancer agents, and antibiotics. news-medical.net

Q & A

Q. What are the key considerations for designing a synthetic pathway for 3-(2-Fluoroethyl)piperidin-4-ol?

Methodological Answer: A robust synthetic pathway should prioritize regioselectivity and yield optimization. Begin by reviewing analogous piperidine derivatives (e.g., piperidin-4-ol or fluorinated analogs) to identify viable reaction conditions . For fluorinated moieties, consider nucleophilic substitution using KF or electrophilic fluorinating agents, ensuring inert atmospheres to prevent side reactions. Structural characterization via H/F NMR and LC-MS is critical to confirm purity and regiochemistry . Pre-experimental computational modeling (e.g., DFT) can predict reaction pathways and optimize parameters like temperature and solvent polarity .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

Methodological Answer: Contradictions in data (e.g., solubility, logP) often arise from variations in measurement protocols. Standardize conditions using OECD guidelines for physicochemical testing . For example:

| Property | Method 1 (Polar solvent) | Method 2 (Non-polar solvent) | Recommended Protocol |

|---|---|---|---|

| Aqueous Solubility | Shake-flask (pH 7.4) | HPLC-derived | Shake-flask with pH control |

| logP | Chromatographic | Computational (ClogP) | Experimental + in silico cross-validation |

Replicate studies under controlled conditions and validate with orthogonal techniques (e.g., DSC for melting point verification) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Refer to GHS classification data for analogous compounds (e.g., piperidin-4-ol derivatives):

- Hazards: Skin/eye irritation (Category 2), respiratory sensitization (Category 3) .

- Mitigation: Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Employ a factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Example factors:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst Loading | 5 mol% | 15 mol% |

| Solvent | DMF | THF |

Analyze main effects and interactions using ANOVA. For instance, a significant interaction between temperature and solvent polarity may indicate solvent-dependent activation barriers. Post-hoc DOE software (e.g., JMP) can model response surfaces for yield optimization .

Q. What theoretical frameworks guide mechanistic studies of this compound in neurological targets?

Methodological Answer: Link experimental data to computational models:

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., σ-1 or NMDA receptors) using force fields like AMBER.

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic attack sites on the piperidine ring .

- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonding with the hydroxyl group) using tools like Schrödinger’s Phase .

Contradictory in vitro/in vivo results may arise from off-target effects; validate using CRISPR-edited cell lines or knockout animal models .

Q. How can researchers resolve contradictions in the compound’s metabolic stability across species?

Methodological Answer: Address interspecies variability via:

In Vitro Systems: Compare human vs. rodent liver microsomes, monitoring CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) .

Isotopic Labeling: Use F-NMR to track metabolites in real-time .

Systems Biology: Integrate metabolomics data with PBPK models to predict in vivo clearance .

Example workflow:

Species Liver Microsomes → Phase I/II Metabolism Screening → Metabolite ID (HR-MS) → PBPK Modeling → Human Dose Projection

Methodological Integration

Q. What strategies integrate survey data (e.g., researcher-reported yields) with digital trace data (e.g., automated reaction logs) for meta-analyses?

Methodological Answer: Use mixed-methods frameworks:

- Data Linking: Assign unique identifiers to batch records and survey responses to ensure traceability .

- Bias Mitigation: Apply inverse probability weighting to adjust for non-random missing data in automated logs.

- Conceptual Frameworks: Align variables with FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.